molecular formula C21H21N3O2 B11144531 2-methyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone

2-methyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone

Cat. No.: B11144531
M. Wt: 347.4 g/mol
InChI Key: DHGLXBAJKHOVPI-UHFFFAOYSA-N
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Description

2-methyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone is a complex organic compound that belongs to the class of isoquinolinones This compound is characterized by the presence of a phenylpiperazine moiety attached to the isoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone typically involves multiple steps, including condensation reactions, Mannich reactions, and cyclocondensation processes. These methods often utilize secondary amines, formaldehyde, and other reagents to introduce desired functional groups or structural changes.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction may produce various hydroquinoline compounds .

Scientific Research Applications

2-methyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-methyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-2-(4-phenylpiperazino)propanenitrile: Shares a similar phenylpiperazine moiety but differs in the core structure.

    4-hydroxy-2-quinolones: Possess a quinolone core and exhibit similar biological activities.

    Pyridazine and pyridazinone derivatives: Contain nitrogen atoms in a six-membered ring and show a wide range of pharmacological activities.

Uniqueness

2-methyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone is unique due to its specific combination of the isoquinolinone core with the phenylpiperazine moiety

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

2-methyl-4-(4-phenylpiperazine-1-carbonyl)isoquinolin-1-one

InChI

InChI=1S/C21H21N3O2/c1-22-15-19(17-9-5-6-10-18(17)20(22)25)21(26)24-13-11-23(12-14-24)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3

InChI Key

DHGLXBAJKHOVPI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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